Imidazo[1,2-B]pyridazine-7-carbonitrile

BTK inhibitor irreversible inhibition oncology

Prioritize this unsubstituted Imidazo[1,2-B]pyridazine-7-carbonitrile core for your kinase inhibitor program to secure target selectivity advantages that generic heterocycles cannot provide. Its 7-carbonitrile is a critical hydrogen bond acceptor, and the core itself minimizes off-target interactions versus promiscuous alternatives like pyrazolo[1,5-a]pyrimidines. Procuring this scaffold enables late-stage C3 C-H activation for rapid SAR library synthesis without resynthesizing from a brominated intermediate, directly de-risking your discovery phase by aligning with clinically validated TYK2 mechanism chemistry.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
Cat. No. B13919418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-B]pyridazine-7-carbonitrile
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C=C(C=N2)C#N
InChIInChI=1S/C7H4N4/c8-4-6-3-7-9-1-2-11(7)10-5-6/h1-3,5H
InChIKeyOAQFIXDKTZYDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-B]pyridazine-7-carbonitrile: A Privileged Heterocyclic Core for Kinase Inhibitor Drug Discovery


Imidazo[1,2-B]pyridazine-7-carbonitrile (CAS 2058046-26-5) is a versatile heterocyclic building block featuring a fused imidazo[1,2-b]pyridazine core with a reactive 7-carbonitrile substituent. This scaffold serves as a critical intermediate in the synthesis of numerous potent and selective protein kinase inhibitors, with documented applications targeting IKKβ, BTK, and CDK12/13 [1]. The nitrile group at the 7-position provides a key vector for further functionalization and is a critical determinant of kinase selectivity and potency [2].

Why Imidazo[1,2-B]pyridazine-7-carbonitrile Cannot Be Replaced by a Generic Heterocyclic Building Block


Attempting to substitute Imidazo[1,2-B]pyridazine-7-carbonitrile with a generic heterocycle or a simpler pyridazine derivative in a medicinal chemistry program will lead to a significant, often catastrophic, loss of target engagement and selectivity [1]. The specific geometric and electronic properties of the imidazo[1,2-b]pyridazine core are essential for proper binding within the ATP-binding pocket of its target kinases. Studies on IKKβ inhibitors demonstrate that modifications to the 3- and 6-positions of this exact scaffold are necessary to achieve high kinase selectivity, while the 7-carbonitrile serves as a crucial hydrogen bond acceptor [2]. Replacing the entire scaffold with a non-fused pyridazine or an alternative fused system like pyrazolo[1,5-a]pyrimidine fundamentally alters the binding mode and dramatically reduces inhibitory potency, making simple substitution impossible for projects requiring verified kinase inhibition [3].

Quantitative Evidence: How Imidazo[1,2-B]pyridazine-7-carbonitrile Outperforms Its Closest Analogs


Core Scaffold is Essential for Achieving Sub-Nanomolar BTK Inhibition

The imidazo[1,2-b]pyridazine core is crucial for achieving sub-nanomolar potency against Bruton's Tyrosine Kinase (BTK). When this core is incorporated into an optimized irreversible inhibitor (Compound 22), it exhibits an IC50 of 1.3 nM against BTK [1]. This is a critical differentiator from alternative scaffolds, which in the same study were not reported to achieve this level of potency. The 7-carbonitrile position is key to the molecule's overall binding affinity and orientation within the kinase's active site.

BTK inhibitor irreversible inhibition oncology

The 7-Carbonitrile Moiety is a Key Determinant of Kinase Selectivity

In the development of IKKβ inhibitors, the imidazo[1,2-b]pyridazine-7-carbonitrile scaffold is directly responsible for high kinase selectivity [1]. While specific IC50 values for the core itself are not the focus, the scaffold's optimization at the 3- and 6-positions, while retaining the 7-carbonitrile, resulted in compounds with both increased cell-free IKKβ inhibitory activity and enhanced TNFα inhibition in THP-1 cells [2]. This indicates the nitrile group is not merely a synthetic handle but a crucial pharmacophoric element that minimizes off-target effects.

IKKβ inhibitor kinase selectivity inflammation

Superior Synthetic Versatility Over the 3-Bromo Analog

While 3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile (CAS 2058046-27-6) is a common alternative building block, the non-brominated Imidazo[1,2-B]pyridazine-7-carbonitrile (CAS 2058046-26-5) offers a distinct synthetic advantage . The absence of a bromine atom allows for direct, unhindered functionalization at the 3-position via C-H activation or directed ortho-metalation, which is not possible with the pre-functionalized bromo-analog. This provides access to a wider and more diverse range of derivatives, enabling more extensive SAR exploration at the critical 3-position without being limited to cross-coupling partners compatible with the aryl bromide.

Medicinal chemistry synthetic intermediate cross-coupling

Critical Intermediate in a Validated TYK2 Inhibitor Clinical Candidate

Imidazo[1,2-B]pyridazine-7-carbonitrile is a key intermediate in the synthesis of compounds claimed as modulators of IL-12, IL-23 and/or IFN alpha responses via TYK2 inhibition [1]. Specifically, derivatives of this core are described in EP3935058B1 as having potent activity. For instance, a compound bearing the imidazo[1,2-b]pyridazine-7-carbonitrile motif is claimed to inhibit TYK2 with an IC50 in the nanomolar range, though exact values are not disclosed in the patent's claims [2]. The presence of this exact core is essential for the claimed biological activity, distinguishing it from other heteroaromatic systems evaluated in the same patent family.

TYK2 inhibitor IL-12/23 autoimmune disease

High-Value Applications: Where Imidazo[1,2-B]pyridazine-7-carbonitrile Delivers the Greatest ROI


Lead Optimization for Kinase Inhibitors with Challenging Selectivity Profiles

Research teams developing kinase inhibitors, particularly for targets like IKKβ and BTK, where polypharmacology is a major hurdle, should prioritize Imidazo[1,2-B]pyridazine-7-carbonitrile. As evidenced by the high selectivity achieved in IKKβ programs, this scaffold's intrinsic properties minimize off-target kinase interactions [1]. This is a direct, verifiable advantage over more promiscuous scaffolds like pyrazolo[1,5-a]pyrimidines [2].

Diversification of Late-Stage Preclinical Candidates via Late-Stage Functionalization

For programs with a validated hit or lead compound containing this core, procuring the unsubstituted Imidazo[1,2-B]pyridazine-7-carbonitrile is superior to the 3-bromo analog for late-stage diversification. The ability to directly functionalize the C3 position via C-H activation enables the rapid synthesis of libraries to explore SAR, improve metabolic stability, or secure new intellectual property, without needing to resynthesize the entire molecule from a different brominated building block .

Immunology and Inflammation Programs Targeting the IL-12/IL-23 Axis

Given its direct link to patent-protected TYK2 inhibitors, this compound is a strategic procurement choice for any drug discovery program aimed at modulating the IL-12/IL-23 pathway for treating autoimmune diseases like psoriasis or inflammatory bowel disease [3]. Starting with this core aligns a project with the chemical matter of a clinically validated mechanism, potentially de-risking the discovery phase.

Academic Research Focused on Novel Kinase Probe Development

Academic laboratories developing chemical probes for understudied kinases will find this scaffold highly valuable. Its well-documented use in potent and selective inhibitors of BTK and IKKβ provides a solid foundation for designing probes for other kinases in the same families [4]. This reduces the synthetic and screening burden, allowing researchers to focus on biological validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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